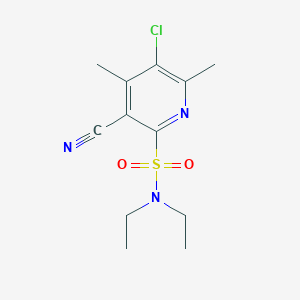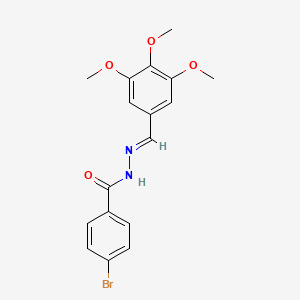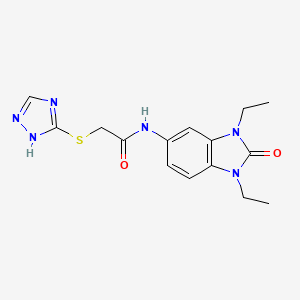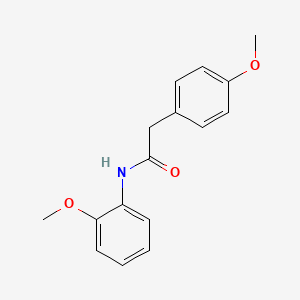![molecular formula C17H26N2O4S B5513767 1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)
1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine derivatives are a class of compounds with significant pharmacological potential, including activities as enzyme inhibitors and receptor antagonists. Their structure allows for a wide variety of chemical modifications, enabling the exploration of biological activities and properties (Khalid et al., 2014; Sugimoto et al., 1990).
Synthesis Analysis
Synthesis of piperidine derivatives often involves multi-step chemical reactions starting from basic piperidine or its esters, followed by functionalization with various sulfonyl, acyl, or alkyl groups to achieve desired chemical properties and biological activities (Khalid et al., 2014; Golub & Becker, 2015).
Molecular Structure Analysis
The molecular structure of piperidine derivatives significantly influences their biological activity. Modifications at specific positions can enhance or reduce their interaction with biological targets, such as enzymes or receptors. Structural analyses often involve advanced techniques like NMR and molecular docking studies (H. Khalid et al., 2014).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including acylation, sulfonylation, and alkylation, to introduce functional groups that modulate their chemical and biological properties. These reactions are crucial for enhancing the compounds' selectivity and potency towards specific biological targets (Golub & Becker, 2015).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and the nature of substituted groups. These properties are essential for the compound's bioavailability and pharmacokinetic profile (Canale et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and electron distribution, influence the biological activity and interaction of piperidine derivatives with biological systems. Studies focus on optimizing these properties to improve therapeutic potential and reduce side effects (Hsin et al., 2008).
Applications De Recherche Scientifique
Synthesis and Radioligand Potential
1-(Ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide, as part of the broader class of piperidine derivatives, has been explored for its synthesis and potential as a radioligand for imaging applications. A related compound, 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, demonstrated high affinity as a reversible inhibitor of acetylcholinesterase (AChE), indicating potential for in vivo imaging of AChE in mammalian brains despite uniform regional brain distribution observed in mice studies (Brown-Proctor et al., 1999).
Pharmacological Properties
Research into benzamide derivatives with structural similarities to 1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide revealed compounds with selective serotonin 4 receptor agonist activity. These derivatives showed potential as novel prokinetic agents with reduced side effects, indicating their utility in enhancing gastrointestinal motility (Sonda et al., 2004).
Chemical Synthesis and Biological Activity
Sulfonyl hydrazones and piperidine derivatives have been synthesized, showcasing the role of these scaffolds in medicinal chemistry. The synthesized compounds exhibited antioxidant and anticholinesterase activities, highlighting their potential for therapeutic applications. In particular, certain derivatives showed superior activity compared to standard antioxidants, underlining the importance of structural features such as the sulfonyl and piperidine groups in determining biological activity (Karaman et al., 2016).
Anti-Acetylcholinesterase Activity
The anti-acetylcholinesterase (anti-AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been studied, revealing significant enhancements in activity with specific substitutions. These findings suggest the potential use of these compounds as antidementia agents, with one compound showing remarkable selectivity and potency as an AChE inhibitor, thereby offering insights into the development of treatments for neurodegenerative diseases (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-24(21,22)19-12-9-15(10-13-19)17(20)18-11-8-14-4-6-16(23-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCACQJCDDLKCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)
![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)

![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)

![7-(2-furyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5513737.png)



![N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B5513765.png)
![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)
